molecular formula C8H10N4O2 B12591366 N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide

N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide

Cat. No.: B12591366
M. Wt: 194.19 g/mol
InChI Key: CJDQFICFYITZBY-NYYWCZLTSA-N
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Description

N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a quinoid ring, and a carbonohydrazonic diamide moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide typically involves the reaction of a suitable precursor with hydrazine derivatives under controlled conditions. One common method includes the reaction of 3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene with carbonohydrazide in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion and high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinoid ring to a more saturated form.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted phenolic compounds .

Scientific Research Applications

N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide exerts its effects involves its interaction with cellular redox systems. The quinoid structure allows it to participate in electron transfer reactions, potentially affecting cellular oxidative stress levels. This interaction can lead to the modulation of various signaling pathways and enzyme activities, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’'-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-[(E)-(2,5-dihydroxyphenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H10N4O2/c9-8(10)12-11-4-5-3-6(13)1-2-7(5)14/h1-4,13-14H,(H4,9,10,12)/b11-4+

InChI Key

CJDQFICFYITZBY-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/N=C(N)N)O

Canonical SMILES

C1=CC(=C(C=C1O)C=NN=C(N)N)O

Origin of Product

United States

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